diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C30H28FN3O4 and a molecular weight of 513.574 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyridine ring and the esterification to introduce the diallyl groups .
Industrial Production Methods
Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,1-Diallyl-3-(4-fluorophenyl)urea: Shares the fluorophenyl group but differs in the overall structure and functional groups.
4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine: Contains the pyrazole and fluorophenyl groups but lacks the diallyl and pyridine rings.
Uniqueness
Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of structural features, including the pyrazole, fluorophenyl, and pyridine rings, as well as the diallyl ester groups. This unique structure contributes to its distinct chemical and biological properties .
Biological Activity
Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a pyridine ring , a pyrazole moiety , and various substituents that enhance its chemical properties. The inclusion of the fluorophenyl group is particularly significant as it is known to influence biological activity by affecting the compound's interaction with biological targets.
Biological Activities
Preliminary studies indicate that this compound exhibits several key biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that pyrazole derivatives often exhibit significant anticancer properties, likely due to their ability to interfere with cellular signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The potential of this compound as a COX inhibitor could be explored further in preclinical studies.
- Antioxidant Properties : The presence of the pyrazole structure may confer antioxidant capabilities, which are beneficial for neutralizing free radicals and reducing oxidative stress in cells.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound. For instance, research has demonstrated that derivatives with similar structures can exhibit inhibitory effects on COX enzymes, which are critical targets for anti-inflammatory drugs.
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
Diallyl Compound | TBD | Potential COX-II inhibitor |
Celecoxib | 0.78 | Standard COX-II inhibitor |
PYZ16 | 0.52 | High selectivity for COX-II |
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with various protein targets. These studies suggest favorable binding affinities with COX enzymes and other relevant biological targets.
Comparative Analysis with Related Compounds
The following table compares this compound with other compounds containing similar structural motifs:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Similar dihydropyridine structure | Known for metal-free reduction reactions |
3-(4-Fluorophenyl)-1H-pyrazole | Contains fluorophenyl group | Exhibits strong anticancer activity |
Pyrazolo[3,4-b]quinolinone | Contains fused ring system | Notable for neuroprotective effects |
Properties
Molecular Formula |
C30H28FN3O4 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H28FN3O4/c1-5-16-37-29(35)25-19(3)32-20(4)26(30(36)38-17-6-2)27(25)24-18-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h5-15,18,27,32H,1-2,16-17H2,3-4H3 |
InChI Key |
FEJUFSNFABGSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
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